molecular formula C15H21N5O2 B8044309 1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine

1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine

Cat. No.: B8044309
M. Wt: 303.36 g/mol
InChI Key: VVLUYVZGAGRUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with diethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or 1,4-dioxane at room temperature. The product is then purified by extraction and recrystallization .

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can affect various biological pathways and processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine is unique due to its specific combination of the triazine and diethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

1-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-3-N,3-N-diethylbenzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-5-20(6-2)12-9-7-8-11(10-12)16-13-17-14(21-3)19-15(18-13)22-4/h7-10H,5-6H2,1-4H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLUYVZGAGRUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.